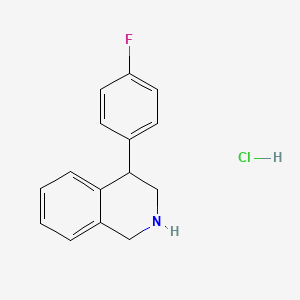

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C15H15ClFN and its molecular weight is 263.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

- likely exerts its effects through multiple mechanisms:

- It may act as a calcium antagonist, inhibiting calcium entry into cells. This could impact various cellular processes. The compound may interact with histamine receptors, affecting allergic responses and other histamine-mediated effects. It might influence dopamine signaling, although further research is needed. There’s a hypothesis that it antagonizes calmodulin, a calcium-binding protein, intracellularly .

Pharmacokinetics

- The compound is well absorbed (>80%) from the gut. Over 99% of the substance binds to plasma proteins. It readily crosses the blood-brain barrier. Excretion occurs primarily via feces, with minimal urinary elimination. With daily dosing, a steady state is reached after five to eight weeks .

Action Environment

Biological Activity

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Common Name: this compound

- CAS Number: 1231254-47-9

- Molecular Formula: C15H15ClFN

- Molecular Weight: 263.74 g/mol

- LogP: 4.19160 (indicating lipophilicity) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various pathogens, including SARS-CoV-2. For instance, compounds related to the tetrahydroisoquinoline structure have shown effective inhibition of viral replication in human lung cells with half-maximal effective concentrations (EC50) in the low micromolar range .

Neuroprotective Effects

Tetrahydroisoquinolines are noted for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, they may act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with cognitive decline .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) recorded at 25 µg/ml .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:

- The introduction of fluorine atoms has been associated with increased potency against specific targets.

- The presence of phenyl groups has been shown to influence the lipophilicity and bioavailability of these compounds .

Study on Antiviral Properties

In a recent study focusing on novel tetrahydroisoquinoline compounds, researchers synthesized derivatives that exhibited promising antiviral activity against SARS-CoV-2. The lead compound demonstrated an EC50 value of 2.78 µM with a selectivity index exceeding 71.94, indicating a favorable therapeutic window compared to standard antiviral agents like chloroquine .

Neuroprotective Mechanisms

Another study assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Alzheimer's disease. The results showed that these compounds could significantly reduce amyloid-beta plaque formation and improve cognitive function, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN.ClH/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15;/h1-8,15,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHCQECZEFNMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.